molecular formula C9H9F3N2 B1411564 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine CAS No. 1774894-57-3

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

Cat. No.: B1411564
CAS No.: 1774894-57-3
M. Wt: 202.18 g/mol
InChI Key: CVYZJZFZYYEIKW-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is a chemical compound that features a pyridine ring substituted with fluorine and a pyrrolidine ring substituted with two fluorine atoms

Preparation Methods

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine typically involves the reaction of 3,3-difluoropyrrolidine with 5-fluoropyridine under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions due to its unique structural properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can be compared with other similar compounds, such as:

    3,3-Difluoropyrrolidine: This compound features a pyrrolidine ring substituted with two fluorine atoms but lacks the pyridine ring.

    5-Fluoropyridine: This compound features a pyridine ring substituted with a fluorine atom but lacks the pyrrolidine ring.

The uniqueness of this compound lies in its combination of both the pyridine and pyrrolidine rings, each substituted with fluorine atoms, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYZJZFZYYEIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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